molecular formula C8H7FO2S B12954550 5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

Cat. No.: B12954550
M. Wt: 186.21 g/mol
InChI Key: WZQVAFFNBAVXJD-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a fluorinated sulfone compound with a unique structure that includes a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide typically involves the fluorination of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid or a mixture of nitric and sulfuric acids.

    Sulfonation: Sulfur trioxide or chlorosulfonic acid.

    Iodination: Iodine or iodine monochloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while sulfonation produces sulfonic acid derivatives .

Scientific Research Applications

5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The thiophene ring structure also contributes to its unique chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H7FO2S

Molecular Weight

186.21 g/mol

IUPAC Name

5-fluoro-1,3-dihydro-2-benzothiophene 2,2-dioxide

InChI

InChI=1S/C8H7FO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2

InChI Key

WZQVAFFNBAVXJD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1(=O)=O)C=C(C=C2)F

Origin of Product

United States

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